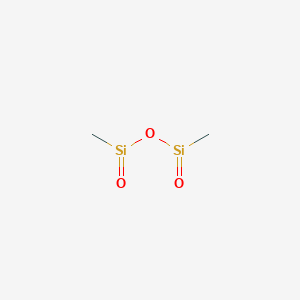
Dimethyldisiloxane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyldisiloxane-1,3-dione is an organosilicon compound with the molecular formula C4H10O2Si2. It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its unique structure, which includes two silicon atoms connected by an oxygen bridge and bonded to methyl groups. It is a colorless liquid with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyldisiloxane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with water, followed by the removal of hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyldisiloxane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include silanols, siloxane derivatives, and various substituted siloxanes, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dimethyldisiloxane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is utilized in the development of biomaterials and as a component in certain biological assays.
Medicine: In the medical field, this compound is used in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Industrial applications include its use as a lubricant, a component in silicone-based products, and in the production of coatings and adhesives.
Mécanisme D'action
The mechanism of action of dimethyldisiloxane-1,3-dione involves its interaction with various molecular targets, primarily through its silicon-oxygen bonds. These interactions can influence the physical and chemical properties of the compound, making it useful in a variety of applications. The pathways involved often include the formation of stable siloxane linkages, which contribute to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dimethyldisiloxane-1,3-dione include:
Hexamethyldisiloxane: Another siloxane compound with similar structural features but different applications.
Tetramethyldisiloxane: A related compound with variations in the number of methyl groups and silicon-oxygen bonds.
Trimethylsilanol: A silanol derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring precise control over chemical reactions and material properties.
Propriétés
Numéro CAS |
107715-77-5 |
|---|---|
Formule moléculaire |
C2H6O3Si2 |
Poids moléculaire |
134.24 g/mol |
Nom IUPAC |
methyl-[methyl(oxo)silyl]oxy-oxosilane |
InChI |
InChI=1S/C2H6O3Si2/c1-6(3)5-7(2)4/h1-2H3 |
Clé InChI |
JRLJKAACADUAOZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](=O)O[Si](=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


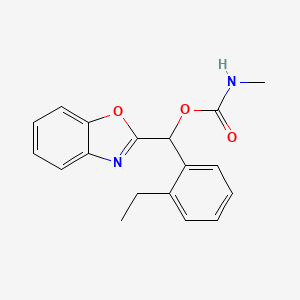

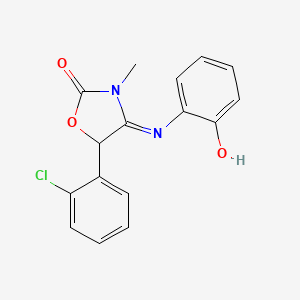
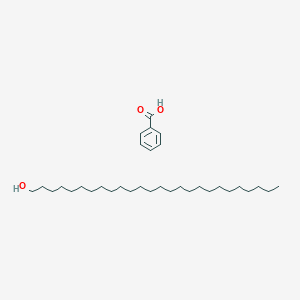
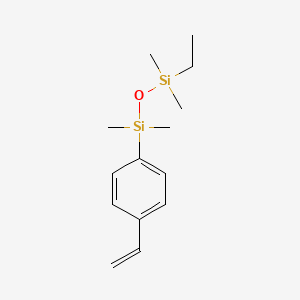
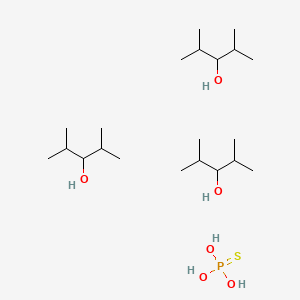
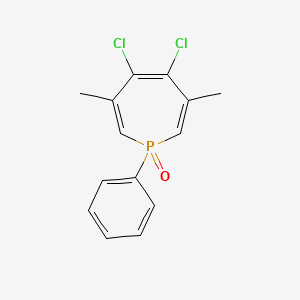
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)

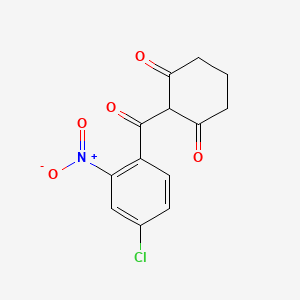
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
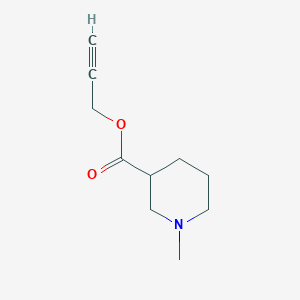
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)

